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Compound of Interest

4-[(5-Formyl-2-
Compound Name:

methoxybenzyl)oxy]benzonitrile
CAS No.: 438530-94-0

Cat. No.: B448065

Get Quote

Executive Summary & Compound Profile

4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile is a bi-aryl ether characterized by two
distinct aromatic systems linked via a methylene bridge. Its structural integrity is critical as it
contains three reactive handles: a nitrile (electrophile/precursor to amines/acids), an aldehyde
(reversible covalent binder/reductive amination handle), and a methoxy group (electronic
donor).

Formula:

Exact Mass: 267.0895 Da[1]

Molecular Weight: 267.28 g/mol [1][2]

Core Scaffold: 4-Cyanophenol ether linked to a Vanillin-derived moiety.

Synthesis & Retrosynthetic Logic
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To elucidate the structure with authority, one must understand the causality of its formation.[1]
The most robust route employs a Williamson Ether Synthesis under basic conditions.

Reaction Pathway

The synthesis couples 4-Hydroxybenzonitrile (Nucleophile) with 3-Chloromethyl-4-
methoxybenzaldehyde (Electrophile).[1] Note: The nomenclature "3-chloromethyl-4-methoxy"
corresponds to the "5-formyl-2-methoxy" numbering in the final product product relative to the
benzyl attachment.[1]

Critical Process Parameter (CPP): The reaction requires a polar aprotic solvent (DMF or NMP)
and a mild base (

) to prevent the Cannizzaro reaction or benzoin condensation of the aldehyde moiety.

Visualization: Synthetic Workflow
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Figure 1: Convergent synthesis pathway via SN2 nucleophilic substitution.

Analytical Characterization & Structure Elucidation

The following data sets constitute a self-validating system. If any peak deviates from these
ranges, the structure is compromised (e.g., oxidation of aldehyde to acid, or hydrolysis of nitrile
to amide).

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the first "fingerprint" validation.
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Frequency (

Functional Group Diagnostic Feature
)
L Sharp, medium intensity.[1]
Nitrile (C=N) 2220 - 2230 o o
Distinctive for benzonitriles.[1]
Strong stretch. Lower
Aldehyde (C=0) 1680 - 1700 frequency than esters due to
conjugation.
"Fermi Doublet". Critical to
Aldehyde (C-H) 2750 & 2850 o
distinguish CHO from ketones.
Strong, broad stretch (Aryl-
Ether (C-O-C) 1240 - 1260

Alkyl ether).

Nuclear Magnetic Resonance (NMR) Strategy

The 1H NMR spectrum is the definitive proof of structure. We observe two distinct spin
systems: the AA'BB' system of the benzonitrile and the 1,2,4-trisubstituted pattern of the benzyl

ring.
Predicted 1H NMR Data (DMSO-

, 400 MH2)
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13C NMR Key Shifts (100 MHz)
e Carbonyl (C=0): ~191.0 ppm

 Nitrile (CN): ~119.0 ppm
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o Methoxy (OCH3): ~56.0 ppm

e Benzylic (CH2): ~69.5 ppm

Mass Spectrometry (HRMS) Protocol
 lonization Mode: ESI(+) (Electrospray lonization).

e Target lon:

or
1]

o Expected m/z:

o Fragmentation Pattern: Look for loss of the benzyl fragment (tropylium ion derivative) at m/z
~149 (methoxy-formyl-benzyl cation).

Experimental Validation Protocol

To replicate this synthesis and analysis, follow this standardized workflow.

Step 1: Coupling Reaction[1][3]

o Charge a reaction vessel with 4-Hydroxybenzonitrile (1.0 eq) and anhydrous DMF (10 vol).
e Add Potassium Carbonate (

, 2.0 eq).[1] Stir at RT for 30 min to ensure phenoxide formation.

e Add 3-(Chloromethyl)-4-methoxybenzaldehyde (1.05 eq) dropwise.

o Note: The halide is often supplied as 2-(chloromethyl)-4-formylanisole; ensure
regiospecificity.

e Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

o Endpoint: Disappearance of the phenol spot (Rf ~0.2).
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Step 2: Work-up & Isolation[1]

e Quench the reaction by pouring into ice-cold water (20 vol). The product should precipitate
as a white/off-white solid.[1]

o Filter the solid.[1] Wash with water (

vol) to remove DMF and inorganic salts.[1]

» Wash with cold Ethanol (2 vol) to remove unreacted aldehyde halide.

e Dry under vacuum at 45°C.

Step 3: Purity Check

Dissolve 1 mg in Acetonitrile for HPLC.

e Column: C18 Reverse Phase.[1]

» Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5% -> 95%).
o Detection: UV at 254 nm (Benzonitrile absorption) and 280 nm (Aldehyde).[1]

Structural Connectivity Visualization

The following diagram maps the logical flow of structure determination, linking spectral signals
to specific structural fragments.

4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile

Fragment A: Fragment B: Linker:
Benzonitrile Ring Formyl-Methoxy-Benzyl Ether Methylene (-O-CH2-)

IR: 2220 cm-1 1H NMR: AA'BB' System 1H NMR: 9.90 ppm (s) 1H NMR: 5.25 ppm (s)
(CN Stretch) (7.20, 7.82 ppm) (Aldehyde) (Benzylic CH2)
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Figure 2: Analytical correlation map linking structural moieties to spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b448065?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b448065?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

